8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977346
InChI: InChI=1S/C13H19NO/c1-3-14-9-8-11-6-5-7-13(15-4-2)12(11)10-14/h5-7H,3-4,8-10H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC15977346

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 8-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C13H19NO/c1-3-14-9-8-11-6-5-7-13(15-4-2)12(11)10-14/h5-7H,3-4,8-10H2,1-2H3
Standard InChI Key ILRHKOFQQFIGBK-UHFFFAOYSA-N
Canonical SMILES CCN1CCC2=C(C1)C(=CC=C2)OCC

Introduction

8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring. This compound is identified by the CAS Number 2060046-67-3 and has a molecular formula of C13H19NO, with a molecular weight of approximately 205.30 g/mol.

Synthesis of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step chemical reactions. Industrial production often utilizes catalytic hydrogenation methods involving catalysts such as platinum or palladium to achieve the desired structural modifications efficiently. The specific synthetic routes may vary, but they generally involve the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline structure.

Applications in Scientific Research

This compound has several notable applications across different fields, primarily in scientific research due to its potential therapeutic applications. It belongs to the broader category of tetrahydroisoquinolines, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.

Table: Potential Biological Activities

ActivityDescription
Neurotransmitter ModulationInteracts with dopamine and serotonin pathways
Neuroprotective EffectsPotential therapeutic applications in neuroinflammation and neurodegenerative diseases
Anti-inflammatory EffectsPart of the broader tetrahydroisoquinoline class known for such effects

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